(3Z)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
Description
The compound “(3Z)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione” is a structurally complex molecule featuring a thieno[3,2-c][1,2]thiazine-2,2,4-trione core substituted with a benzodioxole-derived aminomethylidene group and a 4-fluorophenylmethyl moiety. The presence of the 4-fluorophenyl group suggests enhanced electronic and steric properties, which may influence bioactivity and binding interactions. The benzodioxole moiety, a common pharmacophore, could contribute to metabolic stability or target affinity.
Properties
IUPAC Name |
(3Z)-3-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O5S2/c23-16-4-1-14(2-5-16)12-25-17-7-8-31-22(17)21(26)20(32(25,27)28)11-24-10-15-3-6-18-19(9-15)30-13-29-18/h1-9,11,24H,10,12-13H2/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHENMYPLRVGHSW-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC=C3C(=O)C4=C(C=CS4)N(S3(=O)=O)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CN/C=C\3/C(=O)C4=C(C=CS4)N(S3(=O)=O)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The starting materials often include 2H-1,3-benzodioxole, 4-fluorobenzyl chloride, and thieno[3,2-c][1,2]thiazine derivatives. The synthetic route may involve:
Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Introduction of the Fluorophenyl Group: The 4-fluorobenzyl chloride is reacted with a suitable nucleophile to introduce the fluorophenyl moiety.
Formation of the Thieno[3,2-c][1,2]thiazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-c][1,2]thiazine core.
Final Coupling Reaction: The benzodioxole intermediate is coupled with the thieno[3,2-c][1,2]thiazine derivative under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione: undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino-methylidene linkage.
Reduction: Reduction reactions can occur at the thiazine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The benzodioxole and fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce dihydrothiazine compounds.
Scientific Research Applications
(3Z)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione: has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of (3Z)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes such as DNA replication and protein synthesis.
Pathways Involved: It may modulate signaling pathways such as the PI3K-AKT and MAPK pathways, leading to effects on cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be grouped based on modifications to its core or substituents:
Key Observations:
- The benzodioxole moiety contributes to metabolic resistance compared to simpler aromatic substituents (e.g., Compound B), as observed in studies of similar bioactive molecules .
Physicochemical and Thermochemical Properties
- Molecular Descriptors: The target compound’s van der Waals volume and electronic parameters (e.g., dipole moment) are distinct from analogs due to its fused thienothiazine core and fluorine substitution. These features may reduce solubility compared to smaller triazole derivatives .
- Thermochemical Stability: Fluorine substitution likely increases thermal stability relative to non-fluorinated compounds, as seen in sulfur-fluorine systems where fluorine enhances bond strength .
Biological Activity
The compound (3Z)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione represents a complex molecular structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a thieno[3,2-c][1,2]thiazine core with substituents that may influence its biological interactions. The presence of a benzodioxole moiety and a fluorophenyl group enhances its potential as a therapeutic agent.
| Property | Value |
|---|---|
| Molecular Formula | C19H19F N3O5S |
| Molecular Weight | 392.43 g/mol |
| CAS Number | Not available |
The proposed mechanism of action involves the interaction of the compound with specific molecular targets within cells. It may inhibit certain enzymes or receptors that are crucial for cellular processes such as proliferation and apoptosis. For instance, the compound's ability to interfere with protein functions involved in cancer cell division has been noted in preliminary studies.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of thieno[3,2-c][1,2]thiazine derivatives. For example, research focusing on similar compounds has shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating potent activity. These findings suggest that the compound may exhibit similar properties.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (3Z)-3-(...) | MCF-7 | TBD |
| Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines | HCT-116 | 19.4 ± 0.22 |
| Benzylidene derivatives | PC-3 | 14.5 ± 0.30 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. In particular, its analogs have shown significant inhibitory effects on tyrosinase activity—a key enzyme in melanin production—indicating possible applications in skin-related therapies.
Table 2: Tyrosinase Inhibition Studies
| Analog | IC50 (µM) | Comparison to Kojic Acid |
|---|---|---|
| Analog 1 | 24.09 | Reference |
| Analog 3 | 1.12 | 22-fold stronger |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to (3Z)-3-(...). For instance:
- Study on Anticancer Agents : A series of thieno derivatives were synthesized and screened for their anticancer activities. The results indicated that modifications in the thieno structure significantly enhanced cytotoxicity against multiple cancer cell lines.
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between the compound and key proteins involved in cancer progression and drug resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
